molecular formula C12H13N3O2 B1483674 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid CAS No. 2098045-63-5

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No. B1483674
CAS RN: 2098045-63-5
M. Wt: 231.25 g/mol
InChI Key: VKLZSAAVLWINCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid, also known as 2-E3PPA, is a synthetic organic compound that is commonly used in scientific research. It has a wide range of applications in various fields, such as chemistry, pharmacology, and biochemistry. The compound is a derivative of pyrazole, a five-membered heterocyclic ring composed of nitrogen and carbon atoms. 2-E3PPA has a unique structure that makes it an attractive target for research and development.

Scientific Research Applications

Novel Heterocyclic Compound Synthesis

  • Ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products were synthesized through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups in acetic acid. This method is useful for preparing new N-fused heterocycle products with good to excellent yields, demonstrating the potential of related compounds in facilitating complex organic syntheses (Ghaedi et al., 2015).

Antimicrobial Activity

  • Nicotinic acid hydrazide derivatives, synthesized from pyridine 3-carboxillic acid and further reacted with various compounds including ethyl acetoacetate and ethylcyanoacetate, were screened for antimycobacterial activity. These findings highlight the potential biomedical applications of compounds derived from pyridin-2-yl related structures (R.V.Sidhaye et al., 2011).

Catalytic and Luminescence Applications

  • Cu(II)/pypzacac complexes, derived from reactions involving 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid, exhibited excellent catalytic performance in ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water. This highlights the potential of such compounds in catalytic applications, including the efficient transformation of organic compounds in aqueous solutions (Jing-Bo Xie et al., 2014).

Synthesis of Antimicrobial Compounds

  • A series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones was synthesized by condensing chalcones with isoniazid in acetic acid, demonstrating significant antimicrobial activity. This research indicates the potential of pyridin-2-yl-based compounds in the development of new antimicrobial agents (Satyender Kumar et al., 2012).

properties

IUPAC Name

2-(5-ethyl-3-pyridin-2-ylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-9-7-11(10-5-3-4-6-13-10)14-15(9)8-12(16)17/h3-7H,2,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLZSAAVLWINCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC(=O)O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 3
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 4
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.